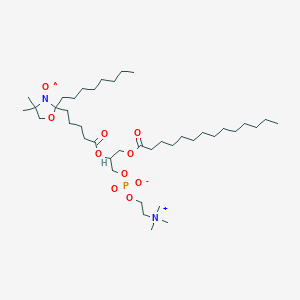
2-Acetamido-4-mercaptobutanoic acid hydrazide
Descripción general
Descripción
2-Acetamido-4-mercaptobutanoic acid hydrazide, also known as AMBH, is a compound with the molecular formula C6H13N3O2S . It is a non-fluorescent, heterobifunctional thiolation crosslinker for cell surface .
Molecular Structure Analysis
The molecular weight of 2-Acetamido-4-mercaptobutanoic acid hydrazide is 191.25 g/mol . The IUPAC name is N-(1-hydrazinyl-1-oxo-4-sulfanylbutan-2-yl)acetamide . The InChI is 1S/C6H13N3O2S/c1-4(10)8-5(2-3-12)6(11)9-7/h5,12H,2-3,7H2,1H3,(H,8,10)(H,9,11) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.25 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass is 191.07284784 g/mol . The topological polar surface area is 85.2 Ų . The heavy atom count is 12 .Aplicaciones Científicas De Investigación
Acetaminophen Metabolism
2-Acetamido-4-mercaptobutanoic acid hydrazide is a metabolite in the biochemical pathway of drugs like acetaminophen. A study demonstrated the high-resolution liquid chromatography of acetaminophen metabolism, identifying various metabolites and their urinary and serum concentrations over time (Mrochek et al., 1974). The study's analytical prowess in isolating and quantifying these metabolites is crucial for understanding drug metabolism and potential toxicities.
Pathophysiological Implications
The compound has been noted in clinical contexts, such as in patients with severe mental defects associated with aspartylglycosaminuria. The enzyme responsible for hydrolyzing compounds similar to 2-Acetamido-4-mercaptobutanoic acid hydrazide is lacking in certain clinical conditions, leading to abnormal excretions and contributing to the disease pathology (Pollitt et al., 1968).
Therapeutic Applications and Interactions
While not directly about 2-Acetamido-4-mercaptobutanoic acid hydrazide, studies on drugs metabolized similarly provide insights into potential therapeutic applications and interactions. For instance, the metabolism of isoniazid, a drug undergoing similar pathways, has been extensively studied to understand its interactions and side effects, which could be extrapolated or considered in the study of 2-Acetamido-4-mercaptobutanoic acid hydrazide's pharmacodynamics and pharmacokinetics (Youssefi, 1992).
Biochemical Studies and Experimental Models
Biochemical and experimental studies on compounds structurally similar or within the same metabolic pathway provide insights into 2-Acetamido-4-mercaptobutanoic acid hydrazide's potential role and behavior in biological systems. Studies involving paracetamol, for example, help in understanding the metabolic pathways and potential reactive intermediates that might be relevant to 2-Acetamido-4-mercaptobutanoic acid hydrazide (Trettin et al., 2014).
Propiedades
IUPAC Name |
N-(1-hydrazinyl-1-oxo-4-sulfanylbutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-4(10)8-5(2-3-12)6(11)9-7/h5,12H,2-3,7H2,1H3,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMPEIJSRPNMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376315 | |
| Record name | 2-ACETAMIDO-4-MERCAPTOBUTANOIC ACID HYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-mercaptobutanoic acid hydrazide | |
CAS RN |
77076-41-6 | |
| Record name | 2-ACETAMIDO-4-MERCAPTOBUTANOIC ACID HYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















